An In-Depth Technical Guide to the Synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline
An In-Depth Technical Guide to the Synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Nitro-8-(piperidin-1-yl)quinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence starting from the readily available 8-hydroxyquinoline. This document details the experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline is proposed to proceed via three sequential reactions:
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Nitrosation and Oxidation: 8-Hydroxyquinoline is first converted to 5-nitroso-8-hydroxyquinoline, which is then oxidized to yield 5-nitro-8-hydroxyquinoline.
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Chlorination: The hydroxyl group of 5-nitro-8-hydroxyquinoline is subsequently replaced with a chlorine atom to form the key intermediate, 8-chloro-5-nitroquinoline.
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Nucleophilic Aromatic Substitution: The final step involves the reaction of 8-chloro-5-nitroquinoline with piperidine to afford the target compound, 5-Nitro-8-(piperidin-1-yl)quinoline.
This synthetic route is illustrated in the following diagram:
Experimental Protocols
Step 1: Synthesis of 5-Nitro-8-hydroxyquinoline
This step involves a two-part procedure starting with the nitrosation of 8-hydroxyquinoline, followed by oxidation of the nitroso intermediate.
Part A: Synthesis of 5-Nitroso-8-hydroxyquinoline
A solution of 8-hydroxyquinoline sulfate is treated with sodium nitrite in dilute sulfuric acid to yield 5-nitroso-8-hydroxyquinoline.[1]
Part B: Oxidation to 5-Nitro-8-hydroxyquinoline [2]
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Materials:
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5-Nitroso-8-hydroxyquinoline hydrochloride (15.0 g)
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Concentrated Nitric Acid (45 mL)
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Water (30 mL)
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Concentrated Potassium Hydroxide solution
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Acetic Acid
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Ethanol
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Procedure:
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In a 500 mL beaker, a mixture of concentrated nitric acid (45 mL) and water (30 mL) is prepared and cooled in an ice bath.
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Finely ground 5-nitroso-8-hydroxyquinoline hydrochloride (15.0 g) is slowly added to the stirred nitric acid solution.
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The reaction mixture is stirred for 85 minutes while maintaining the temperature at 17 °C.
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An equal volume of cold water is added, and the mixture is cooled to 0 °C.
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The solution is made alkaline (pH 13.0) by the addition of cold concentrated potassium hydroxide solution, leading to the formation of a red potassium salt.
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The potassium salt is decomposed by neutralization with acetic acid.
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The resulting precipitate is collected by suction filtration and washed with cold water.
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The crude product is recrystallized from ethanol to afford bright yellow crystals of 5-nitro-8-hydroxyquinoline.
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Step 2: Synthesis of 8-Chloro-5-nitroquinoline
This procedure describes the conversion of the hydroxyl group in 5-nitro-8-hydroxyquinoline to a chlorine atom using phosphorus oxychloride. This is a standard method for the conversion of hydroxyquinolines to chloroquinolines.
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Materials:
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5-Nitro-8-hydroxyquinoline
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Phosphorus oxychloride (POCl₃)
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Procedure:
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A mixture of 5-nitro-8-hydroxyquinoline and an excess of phosphorus oxychloride is carefully heated under reflux.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the excess phosphorus oxychloride is cautiously removed under reduced pressure.
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The residue is carefully quenched by pouring it onto crushed ice.
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The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
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The precipitated solid is collected by filtration, washed with water, and dried to yield 8-chloro-5-nitroquinoline.
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Step 3: Synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline
The final step involves a nucleophilic aromatic substitution reaction between 8-chloro-5-nitroquinoline and piperidine.
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Materials:
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8-Chloro-5-nitroquinoline
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Piperidine
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Anhydrous solvent (e.g., Dimethylformamide - DMF)
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A non-nucleophilic base (e.g., Potassium carbonate)
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Procedure:
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8-Chloro-5-nitroquinoline is dissolved in an anhydrous solvent such as DMF in a round-bottom flask.
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An excess of piperidine and a non-nucleophilic base like potassium carbonate are added to the solution.
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The reaction mixture is heated with stirring at an elevated temperature (e.g., 80-100 °C) for several hours.
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The reaction is monitored by TLC until the starting material is consumed.
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After cooling to room temperature, the reaction mixture is poured into water.
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The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford 5-Nitro-8-(piperidin-1-yl)quinoline.
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Quantitative Data
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | Crystalline solid | 73-75 | - |
| 5-Nitroso-8-hydroxyquinoline | C₉H₆N₂O₂ | 174.16 | Solid | 244-247 (dec.)[1] | - |
| 5-Nitro-8-hydroxyquinoline | C₉H₆N₂O₃ | 190.16 | Yellow crystals | 179[2] | 90.1[2] |
| 8-Chloro-5-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | Solid | - | - |
| 5-Nitro-8-(piperidin-1-yl)quinoline | C₁₄H₁₅N₃O₂ | 257.29 | Solid | - | - |
Note: Yields for the synthesis of 8-Chloro-5-nitroquinoline and 5-Nitro-8-(piperidin-1-yl)quinoline are dependent on the specific reaction conditions and purification methods and would need to be determined experimentally.
Experimental Workflow
The logical flow of the experimental process is depicted in the diagram below.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 5-Nitro-8-(piperidin-1-yl)quinoline. The described methodologies are based on established chemical transformations and provide a solid foundation for researchers in the field of medicinal and synthetic chemistry to produce this compound for further investigation. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
